What are the properties of Azido-PEG8-Azide?
What are the properties of Azido-PEG8-Azide?
An In-depth Technical Guide to Azido-PEG8-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG8-Azide is a hydrophilic, homobifunctional crosslinker containing two terminal azide (-N₃) groups connected by an eight-unit polyethylene glycol (PEG) spacer. The azide groups are highly reactive towards alkyne groups, enabling covalent bond formation through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The PEG spacer enhances aqueous solubility, reduces steric hindrance, and improves the biocompatibility of conjugated molecules. These properties make Azido-PEG8-Azide a versatile tool in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
Core Properties of Azido-PEG8-Azide
The fundamental chemical and physical properties of Azido-PEG8-Azide are summarized below, providing essential data for its application in experimental settings.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₃₆N₆O₈ | [2] |
| Molecular Weight | 464.5 g/mol (also reported as 464.52 g/mol ) | [2] |
| CAS Number | 361543-07-9 | |
| Purity | Typically ≥95% (reported as 98%, >96%) | |
| Appearance | Solid or viscous liquid | |
| Solubility | Soluble in Water, DMSO, DCM, and DMF | |
| Storage Conditions | -20°C | |
| Shipping Conditions | Ambient Temperature |
Key Applications and Reaction Mechanisms
Azido-PEG8-Azide is predominantly used as a linker to conjugate two molecules containing alkyne groups. Its bifunctional nature allows for the straightforward synthesis of more complex biomolecular architectures.
Click Chemistry: CuAAC and SPAAC
The azide groups of Azido-PEG8-Azide react with terminal alkynes to form a stable triazole ring. This reaction can be performed under two primary conditions:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A ligand such as THPTA is often used to stabilize the copper(I) ion and improve reaction efficiency in aqueous solutions.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The ring strain of the cyclooctyne allows the reaction to proceed without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.
PROTAC Synthesis
Azido-PEG8-Azide is employed as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker provides the necessary spatial separation between the target protein ligand and the E3 ligase ligand.
Caption: PROTAC mechanism utilizing a PEG linker.
Experimental Protocols
The following are generalized protocols for using Azido-PEG8-Azide in common bioconjugation applications. Optimization may be required for specific molecules.
Protocol 1: General CuAAC Crosslinking of Two Alkyne-Containing Molecules
Objective: To crosslink two different alkyne-containing molecules (Molecule A-Alkyne and Molecule B-Alkyne) using Azido-PEG8-Azide.
Materials:
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Azido-PEG8-Azide
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Molecule A-Alkyne
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Molecule B-Alkyne
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Copper(II) Sulfate (CuSO₄)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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Sodium Ascorbate
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Reaction Buffer (e.g., PBS, pH 7.4)
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DMSO or DMF for dissolving reagents
Procedure:
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Reagent Preparation:
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Prepare a 10 mM stock solution of Azido-PEG8-Azide in DMSO.
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Prepare 10 mM stock solutions of Molecule A-Alkyne and Molecule B-Alkyne in a compatible solvent.
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Prepare a 20 mM stock solution of CuSO₄ in water.
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Prepare a 100 mM stock solution of THPTA in water.
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Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
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Reaction Setup:
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In a microcentrifuge tube, combine Molecule A-Alkyne (1 equivalent) and Azido-PEG8-Azide (1 equivalent) in the reaction buffer.
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In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA). Let it stand for 2-3 minutes.
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Click Reaction (Step 1):
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Add the CuSO₄/THPTA mixture to the solution containing Molecule A and the linker.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).
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Incubate the reaction at room temperature for 1-2 hours.
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Purification (Optional):
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Purify the resulting Molecule A-PEG8-Azide conjugate to remove unreacted starting materials and catalyst components using an appropriate method (e.g., dialysis, size-exclusion chromatography).
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Click Reaction (Step 2):
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Add Molecule B-Alkyne (1 equivalent) to the purified Molecule A-PEG8-Azide conjugate.
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Repeat the addition of the CuSO₄/THPTA mixture and sodium ascorbate as in Step 3.
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Incubate at room temperature for 1-2 hours.
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Final Purification:
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Purify the final crosslinked product (Molecule A-PEG8-Molecule B) using a suitable chromatography technique.
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Caption: Workflow for CuAAC-mediated crosslinking.
Protocol 2: General SPAAC Crosslinking of Two DBCO-Containing Molecules
Objective: To crosslink two different DBCO-containing molecules (Molecule A-DBCO and Molecule B-DBCO) using Azido-PEG8-Azide in a copper-free system.
Materials:
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Azido-PEG8-Azide
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Molecule A-DBCO
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Molecule B-DBCO
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Reaction Buffer (e.g., PBS, pH 7.4, or cell culture medium)
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DMSO for dissolving reagents
Procedure:
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Reagent Preparation:
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Prepare a 10 mM stock solution of Azido-PEG8-Azide in DMSO.
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Prepare 10 mM stock solutions of Molecule A-DBCO and Molecule B-DBCO in DMSO.
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Reaction Setup:
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Dissolve Molecule A-DBCO (1 equivalent) and Azido-PEG8-Azide (1 equivalent) in the reaction buffer.
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SPAAC Reaction (Step 1):
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Incubate the mixture at room temperature. The reaction time can vary from 1 to 12 hours depending on the reactivity of the specific DBCO derivative. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).
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Purification (Optional):
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If necessary, purify the intermediate conjugate (Molecule A-PEG8-Azide) to remove unreacted starting materials.
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SPAAC Reaction (Step 2):
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Add Molecule B-DBCO (1 equivalent) to the solution containing the intermediate conjugate.
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Continue the incubation at room temperature until the reaction is complete.
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Final Purification:
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Purify the final crosslinked product (Molecule A-PEG8-Molecule B) using a suitable chromatography technique.
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Caption: Workflow for copper-free SPAAC crosslinking.
Conclusion
Azido-PEG8-Azide is a highly valuable chemical tool for researchers in chemistry, biology, and pharmacology. Its well-defined structure, water solubility, and bifunctional azide reactivity enable robust and efficient conjugation of diverse molecules. The ability to participate in both copper-catalyzed and strain-promoted click chemistry reactions provides flexibility for applications ranging from the synthesis of complex molecules in a test tube to the labeling of biomolecules in living systems. Its application as a flexible linker in PROTAC development underscores its importance in the advancement of novel therapeutics.
